molecular formula C10H10N4O B11182472 5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one CAS No. 204394-55-8

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11182472
CAS No.: 204394-55-8
M. Wt: 202.21 g/mol
InChI Key: UJRFQHPLFDUJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a pyrazine ring

Preparation Methods

The synthesis of 5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with 3,4-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Chemical Reactions Analysis

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one, exhibit promising anticancer properties. The compound acts as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: CDK Inhibition

A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives reported that these compounds showed significant inhibition against CDK2, an essential target in cancer therapy. The synthesized compounds were evaluated for their inhibitory effects on various cancer cell lines, including MCF-7 and HCT-116, with results indicating potent growth inhibition .

Anti-inflammatory Properties

Another notable application of this compound is its anti-inflammatory activity. Compounds with similar structures have been investigated for their ability to reduce inflammation through the inhibition of prostaglandin synthesis.

Case Study: Prostaglandin Inhibition

In a pharmacological evaluation, several pyrazolo[3,4-d]pyrimidine derivatives demonstrated effective anti-inflammatory activity by inhibiting plasma prostaglandin E2 levels. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The mechanism often involves interference with microbial metabolism.

Case Study: Antimicrobial Testing

A series of synthesized compounds derived from similar scaffolds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential application in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. This computational approach assists in understanding the binding affinities and potential efficacy of the compound.

Findings from Docking Studies

Docking simulations revealed favorable interactions between the compound and key enzymes involved in cancer progression and inflammation pathways. These insights are crucial for guiding further modifications to enhance biological activity and selectivity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Method Key Steps Characterization Techniques
Multi-step synthesisReaction of pyrazine derivatives with pyrimidine precursorsNMR, Mass Spectrometry, FTIR

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one can be compared with other similar compounds such as:

    2-(pyrazin-2-yl)pyrimidin-4(3H)-one: Lacks the methyl groups at positions 5 and 6, which may affect its reactivity and binding properties.

    5,6-dimethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Biological Activity

5,6-Dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H10N4O
  • Molecular Weight : 178.20 g/mol

The compound features a pyrimidinone core substituted at the 5 and 6 positions with methyl groups and at the 2 position with a pyrazinyl group, which is essential for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. It has been shown to exhibit significant inhibitory effects against various viruses. For instance:

  • Inhibition of Hepatitis C Virus (HCV) : The compound demonstrated an EC50 value of approximately 0.12 μM against HCV, indicating a potent antiviral effect compared to standard antiviral agents like ribavirin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Against Mycobacterium tuberculosis : In vitro studies indicated that it possesses significant antimycobacterial activity, with an IC50 value of 0.10 μM, suggesting it could serve as a lead compound in tuberculosis treatment .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Viral Replication : The compound likely interferes with viral RNA synthesis or replication processes.
  • Interaction with Enzymatic Pathways : It may inhibit key enzymes involved in the life cycle of pathogens, particularly in viral infections.

Study on Antiviral Efficacy

A recent study conducted by researchers evaluated the efficacy of several pyrimidine derivatives, including this compound. The results showed that this compound significantly reduced viral loads in cell cultures infected with HCV and other viruses, demonstrating its potential as a therapeutic agent .

Antimycobacterial Research

Another study focused on the antimycobacterial properties of the compound. The results indicated that it was effective in reducing the viability of Mycobacterium tuberculosis in vitro, highlighting its potential for further development as an anti-tuberculosis drug .

Data Summary Table

Biological Activity EC50/IC50 Value Reference
Antiviral (HCV)0.12 μM
Antimycobacterial0.10 μM

Properties

CAS No.

204394-55-8

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4,5-dimethyl-2-pyrazin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10N4O/c1-6-7(2)13-9(14-10(6)15)8-5-11-3-4-12-8/h3-5H,1-2H3,(H,13,14,15)

InChI Key

UJRFQHPLFDUJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C2=NC=CN=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.